![molecular formula C14H11BF3NO3 B2650742 2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid CAS No. 2304635-75-2](/img/structure/B2650742.png)
2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid” is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are valuable building blocks in organic synthesis . This particular compound has a trifluoromethyl group attached to the benzene ring, which can significantly alter the chemical properties of the molecule .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a phenylboronic acid core with a trifluoromethyl group attached to the benzene ring . The presence of the trifluoromethyl group can significantly alter the electronic properties of the molecule, potentially affecting its reactivity .科学的研究の応用
Catalytic Applications
2-[3-(Trifluoromethyl)benzamido]phenylboronic acid and related compounds have been explored for their catalytic capabilities. For instance, derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid have shown efficacy in catalyzing dehydrative amidation between carboxylic acids and amines, suggesting potential in peptide synthesis and other organic transformations (Wang, Lu, & Ishihara, 2018). Such catalysts are significant for facilitating amidation reactions, a cornerstone in pharmaceutical and material science industries.
Antimicrobial and Antibacterial Activity
Compounds structurally related to this compound have been studied for their antimicrobial and antibacterial properties. For example, research on (trifluoromethoxy)phenylboronic acids has shown their potential in antimicrobial applications, indicating a promising avenue for developing new antibacterial agents (Adamczyk-Woźniak et al., 2021). The structural modifications in these compounds can influence their physicochemical and biological activity, offering insights into designing more effective antimicrobial substances.
Synthesis and Chemical Reactions
The utility of phenylboronic acid derivatives in chemical synthesis is well-documented. For instance, rhodium-catalyzed annulation reactions involving cyanophenylboronic acids with alkynes and strained alkenes have been used to construct complex cyclic skeletons, showcasing the versatility of these compounds in organic synthesis (Miura & Murakami, 2005). Such reactions are pivotal for the development of novel organic molecules with potential applications in medicinal chemistry and materials science.
Sensing and Detection
Phenylboronic acids have also found applications in sensing and detection. Studies have demonstrated that mono- and di-phenylboronic acid receptors exhibit fluorescence sensitivity to sugars like d-fructose, highlighting their potential in developing non-enzymatic glucose sensors (Zhang et al., 2014). This property is crucial for monitoring glucose levels in diabetic patients, offering a promising approach to managing diabetes.
Material Science
In material science, phenylboronic acid derivatives have been used to synthesize well-defined polymers and block copolymers with low polydispersity. Such materials have applications ranging from biocompatible materials to advanced functional materials for electronics and photonics (Yokozawa et al., 2002). The ability to control the polymer structure at the molecular level opens up new possibilities for designing materials with specific properties.
Safety and Hazards
The safety data sheet for a similar compound, 2-Fluoro-3-(trifluoromethyl)phenylboronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .
特性
IUPAC Name |
[2-[[3-(trifluoromethyl)benzoyl]amino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO3/c16-14(17,18)10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)15(21)22/h1-8,21-22H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKLJVKFHIDUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

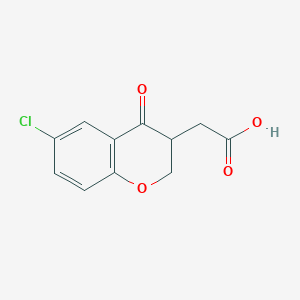
![3,4,5-Trimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2650661.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine](/img/structure/B2650663.png)
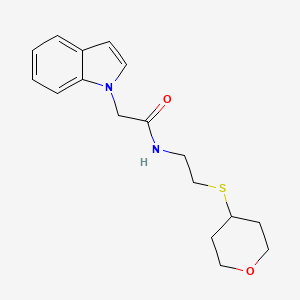
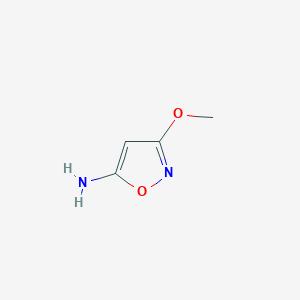
![N-(4-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2650668.png)
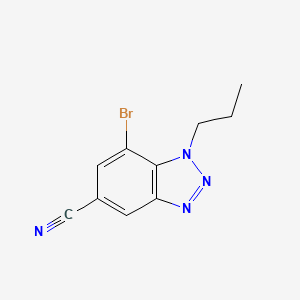
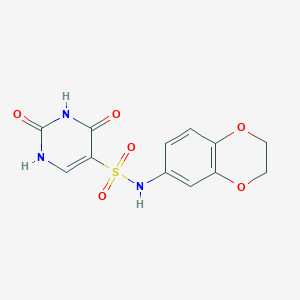

![1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2650674.png)
![N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650675.png)
![5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2650680.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2650681.png)